molecular formula C14H14N2O2S B2666709 N-(5-acetyl-4-phenylthiazol-2-yl)propionamide CAS No. 391221-22-0

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide

Cat. No. B2666709
CAS RN: 391221-22-0
M. Wt: 274.34
InChI Key: HFFQBCJRWHNMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a chemical compound with the molecular formula C14H14N2O2S . It is used for research purposes.


Synthesis Analysis

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide or its derivatives has been reported in several studies . For example, one study reported the synthesis of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is represented by the molecular formula C14H14N2O2S .


Chemical Reactions Analysis

While specific chemical reactions involving N-(5-acetyl-4-phenylthiazol-2-yl)propionamide are not detailed in the search results, the synthesis of its derivatives involves various chemical reactions .

Scientific Research Applications

Synthesis and Biological Applications

  • Acetylcholinesterase Inhibitors :

    • A study by Zhang et al. (2019) explored derivatives of 4-methoxy-phenylthiazole-2-amine as acetylcholinesterase inhibitors. These compounds, including N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, were synthesized and tested for their inhibitory activities, demonstrating potential as treatments for conditions like Alzheimer's disease.
  • Anticancer Agents :

    • Research by Tandon et al. (1998) focused on the synthesis and evaluation of N-propionyl-4-S-cysteaminylphenol as an antimelanoma agent. This compound showed cytostatic and cytocidal effects on melanoma cell lines and reduced the growth rate of B16 melanoma tumors in mice.
  • Antimicrobial and Antifungal Activity :

    • A study conducted by Arpaci et al. (2002) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and evaluated their antimicrobial activity. These compounds showed a broad spectrum of activity against gram-positive, gram-negative bacteria, and the yeast Candida albicans.
  • Herbicidal Activity :

    • Research on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides by 杨子辉 et al. (2017) demonstrated that these compounds have moderate to excellent herbicidal activity against crabgrass and barnyard grass.
  • Analgesic Effects :

    • A study by Rodriguez-Gaztelumendi et al. (2018) on N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (related to N-(5-acetyl-4-phenylthiazol-2-yl)propionamide) showed that this μ-opioid receptor agonist has analgesic effects in models of neuropathic and abdominal pain.

Chemical Properties and Synthesis Techniques

  • Synthesis Techniques :

    • The study by Godhani et al. (2012) on the synthesis of 1,3,4-oxadiazole derivatives provided insights into the chemical properties and synthesis techniques of related compounds, focusing on the effect of temperature and solvents on ultrasonic velocity and thermodynamic parameters.
  • Characterization of Derivatives :

    • Research by Bacchi et al. (2005) involved the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, providing valuable information on the characterization of these compounds.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-3-11(18)15-14-16-12(13(19-14)9(2)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFQBCJRWHNMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.